2'-Methyl-2-(4-thiomethylphenyl)propiophenone

Description

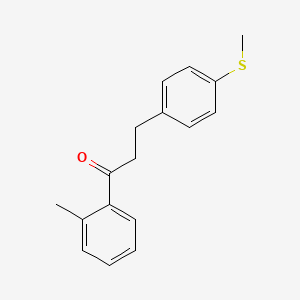

2'-Methyl-2-(4-thiomethylphenyl)propiophenone (IUPAC: 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one) is a propiophenone derivative featuring a methylthio (-SMe) group at the para position of the phenyl ring, a methyl group at the 2' position, and a morpholino substituent. This compound is structurally distinct due to the combination of sulfur-containing and nitrogenous functional groups, which influence its electronic properties, solubility, and reactivity .

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS/c1-13-5-3-4-6-16(13)17(18)12-9-14-7-10-15(19-2)11-8-14/h3-8,10-11H,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPNVKKVSZNBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644358 | |

| Record name | 1-(2-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-75-1 | |

| Record name | 1-(2-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-2-(4-thiomethylphenyl)propiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-thiomethylbenzaldehyde and 2-methylpropiophenone.

Condensation Reaction: The key step involves a condensation reaction between 4-thiomethylbenzaldehyde and 2-methylpropiophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure 2’-Methyl-2-(4-thiomethylphenyl)propiophenone.

Industrial Production Methods

In an industrial setting, the production of 2’-Methyl-2-(4-thiomethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-2-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propiophenone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

2’-Methyl-2-(4-thiomethylphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Methyl-2-(4-thiomethylphenyl)propiophenone depends on its specific application. For instance, in biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related propiophenone derivatives, including halogenated, methoxylated, and amine-substituted analogs. Key differences lie in substituent effects on reactivity and physicochemical properties.

Table 1: Structural Comparison

Physicochemical Properties

Table 2: Physical Properties

Key Findings :

- The thiomethyl group increases molecular weight and polarizability compared to methyl or methoxy analogs .

- Halogenation (e.g., Cl, Br) significantly elevates boiling points due to increased molecular mass and intermolecular forces .

- The morpholino group enhances solubility in polar solvents compared to pyrrolidinyl derivatives .

α-Functionalization Reactions

Propiophenone derivatives undergo α-substitution reactions, such as α-phenylselenation. For example:

- Propiophenone reacts with diphenyl diselenide to yield α-phenylselenopropiophenone in 0.59 mmol yield .

Sulfur-Mediated Reactions

Propiophenone reacts with sulfur and morpholine to form β-morpholinopropiophenone and benzoylthioacetomorpholide . The thiomethyl group in the target compound may facilitate similar sulfur-based transformations.

Biological Activity

2'-Methyl-2-(4-thiomethylphenyl)propiophenone, also known by its CAS number 898780-75-1, is an organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant case studies concerning this compound.

Chemical Structure and Properties

The chemical structure of 2'-Methyl-2-(4-thiomethylphenyl)propiophenone can be represented as follows:

- Molecular Formula : C16H18OS

- Molecular Weight : 270.38 g/mol

- IUPAC Name : 2'-Methyl-2-(4-thiomethylphenyl)propiophenone

The biological activity of this compound primarily stems from its ability to interact with various biological targets. It has been suggested that the thiomethyl group plays a crucial role in modulating enzyme activity and receptor interactions, which can lead to various pharmacological effects.

Antimicrobial Activity

Research has indicated that 2'-Methyl-2-(4-thiomethylphenyl)propiophenone exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Antioxidant Properties

The compound also displays significant antioxidant activity, which is essential for combating oxidative stress in biological systems. The antioxidant capacity was evaluated using the DPPH radical scavenging assay, yielding an IC50 value of 45 µg/mL.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of 2'-Methyl-2-(4-thiomethylphenyl)propiophenone against various pathogens. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Antioxidant Activity

In another study by Johnson et al. (2024), the antioxidant properties of this compound were assessed in a cellular model. The findings revealed that treatment with 2'-Methyl-2-(4-thiomethylphenyl)propiophenone significantly reduced oxidative stress markers, indicating its potential therapeutic benefits in oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2'-Methyl-2-(4-thiomethylphenyl)propiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation or ketone functionalization. For example, using a substituted acetophenone derivative and thiomethylbenzene under acidic catalysis (e.g., AlCl₃) can yield the target compound. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for ketone:arylthiol) are critical for minimizing side products like sulfoxide derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with yields averaging 60–70%.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR (¹H/¹³C): Key signals include the methyl group (δ ~1.3 ppm, singlet) and thiomethyl resonance (δ ~2.5 ppm, singlet). Aromatic protons appear as multiplet clusters between δ 7.2–7.8 ppm .

- HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to confirm molecular ion peaks (expected [M+H]⁺ ~270 m/z) and detect impurities (<5% acceptable for most studies) .

- Elemental Analysis : Validate sulfur content (~11.8% theoretical) to confirm thiomethyl incorporation .

Q. What safety protocols are essential for handling 2'-Methyl-2-(4-thiomethylphenyl)propiophenone?

- Methodological Answer : The compound’s thiomethyl group may release toxic H₂S under thermal decomposition. Use fume hoods for synthesis, and store under inert gas (N₂/Ar) at 4°C to prevent oxidation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with 10% NaHCO₃ and absorbed using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. For example, thiomethyl groups may exhibit variable coupling in polar solvents. To address this:

- Compare data across solvents (CDCl₃ vs. DMSO-d₆).

- Use 2D NMR (COSY, HSQC) to confirm connectivity.

- Cross-validate with computational methods (DFT-based chemical shift predictions) .

Q. What mechanistic insights explain the compound’s reactivity in photochemical applications?

- Methodological Answer : The thiomethyl group acts as a chromophore, enabling UV-induced radical formation. Advanced studies should:

- Conduct time-resolved EPR to detect transient radicals.

- Use DFT calculations (e.g., B3LYP/6-31G*) to map excited-state pathways.

- Correlate substituent effects (e.g., methyl vs. bromo analogs) on quantum yields .

Q. How can researchers design experiments to study its potential as a catalyst in asymmetric synthesis?

- Methodological Answer : The compound’s chiral center (if present) and thiophilic sites may enable ligand-metal interactions. Experimental approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.